molecular formula C5H10N4O2 B061727 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one CAS No. 175700-82-0

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one

Cat. No. B061727
M. Wt: 158.16 g/mol
InChI Key: WOEOFDCHIXMRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one, also known as DEHP, is a pyrazolone derivative that has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry. DEHP is a white crystalline powder that is soluble in water and has a molecular weight of 174.16 g/mol. In

Scientific Research Applications

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been studied for its potential use as a chelating agent in metal ion detection and removal.

Mechanism Of Action

The mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of nucleic acids. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.

Biochemical And Physiological Effects

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has also been shown to have antioxidant properties, which may contribute to its ability to reduce inflammation.

Advantages And Limitations For Lab Experiments

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one is also highly reactive and can be difficult to handle in certain experimental conditions. Additionally, 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be expensive to synthesize, which may limit its use in some research applications.

Future Directions

There are several future directions for research on 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. Another area of interest is the exploration of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one's potential applications in the field of metal ion detection and removal. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be synthesized through a multistep reaction process that involves the reaction of 2,3-dimethylpyrazine with ethylene oxide and ammonium hydroxide. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to form 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one. The purity of 3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one can be improved through recrystallization and filtration techniques.

properties

CAS RN

175700-82-0

Product Name

3,4-Diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

3,4-diamino-2-(2-hydroxyethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C5H10N4O2/c6-3-4(7)9(1-2-10)8-5(3)11/h10H,1-2,6-7H2,(H,8,11)

InChI Key

WOEOFDCHIXMRHV-UHFFFAOYSA-N

SMILES

C(CO)N1C(=C(C(=O)N1)N)N

Canonical SMILES

C(CO)N1C(=C(C(=O)N1)N)N

synonyms

3H-Pyrazol-3-one, 4,5-diamino-1,2-dihydro-1-(2-hydroxyethyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.